molecular formula C19H18N2O5 B12924417 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione CAS No. 62688-98-6

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione

Cat. No.: B12924417
CAS No.: 62688-98-6
M. Wt: 354.4 g/mol
InChI Key: HGOPOPDRNNUBEW-UHFFFAOYSA-N
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Description

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione is a synthetic derivative of imidazolidine-2,4,5-trione (parabanic acid), a heterocyclic compound naturally formed during uric acid oxidation . Structurally, it features two 4-ethoxyphenyl groups substituted at the 1- and 3-positions of the imidazolidine-trione core. Its synthesis typically involves reacting substituted ureas with oxalyl chloride or diethyl oxalate under catalytic conditions .

Properties

CAS No.

62688-98-6

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C19H18N2O5/c1-3-25-15-9-5-13(6-10-15)20-17(22)18(23)21(19(20)24)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

HGOPOPDRNNUBEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-ethoxybenzaldehyde with urea and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Condensation Reaction: 4-ethoxybenzaldehyde reacts with urea in the presence of a catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with oxalyl chloride to form the imidazolidine-2,4,5-trione ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.

Scientific Research Applications

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can enhance cholinergic transmission . The compound’s structure-activity relationship plays a crucial role in its inhibitory potency.

Comparison with Similar Compounds

Imidazolidine-2,4,5-trione derivatives exhibit diverse biological activities depending on substituent groups. Below is a detailed comparison:

Cholinesterase Inhibitory Activity
Compound Name Substituents AChE IC50 (μmol/L) BChE IC50 (μmol/L) Lipophilicity (log Kow) Key Features
1,3-Bis(4-ethoxyphenyl) derivative 4-ethoxyphenyl, 4-ethoxyphenyl Data not reported Data not reported Estimated high Ethoxy groups may enhance electron density for enzyme binding.
3d (4-isopropylphenyl) 4-CH(CH3)2, fluorobenzo[d]thiazolyl 13.8 1.66 2.85 Highest BChE inhibition; branched substituent improves activity.
3e (4-chlorophenyl) 4-Cl, fluorobenzo[d]thiazolyl 13.8 7.21 2.35 Best AChE inhibition; electron-withdrawing Cl enhances selectivity.
Rivastigmine (standard) - 47.1 8.5 1.29 Lower potency compared to synthesized derivatives.
Galanthamine (standard) - 0.5 8.9 1.75 Higher AChE inhibition but lower BChE activity than 3d.

Key Findings :

  • Substituent Effects : Para-substituted aryl groups (e.g., 4-isopropylphenyl, 4-chlorophenyl) significantly enhance inhibitory activity. Branched alkyl groups (e.g., 4-CH(CH3)2) improve BChE inhibition, while electron-withdrawing groups (e.g., Cl) favor AChE selectivity .
Soluble Epoxide Hydrolase (sEH) Inhibition

Adamantane-linked imidazolidine-triones (e.g., compounds in ) exhibit enhanced water solubility and sEH inhibition. For example, trione derivatives releasing urea prodrugs show IC50 values <10 nM, outperforming non-tritione analogs . This contrasts with cholinesterase-focused derivatives, highlighting the scaffold's versatility.

Biological Activity

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its imidazolidine core and dual ethoxyphenyl substitutions, this compound exhibits unique chemical properties that may enhance its lipophilicity and biological efficacy. Research has focused on its role as an inhibitor of key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the context of neurodegenerative diseases.

The molecular formula for this compound is C18H20N2O5, with a molecular weight of approximately 354.36 g/mol. The compound's structure allows for various interactions within biological systems due to the presence of reactive functional groups.

Synthesis

The synthesis of this compound typically involves cyclization reactions between substituted ureas and carbonyl compounds. Methods include:

  • Cyclization with Carbonyl Compounds : This method forms imidazolidine derivatives through nucleophilic attacks.
  • Hydrolysis Reactions : These can modify the compound's functional groups to enhance biological activity.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on AChE and BChE. Studies indicate that similar compounds exhibit significant activity against these enzymes:

  • AChE Inhibition : The compound has shown promising results in enhancing cholinergic signaling by inhibiting AChE activity more effectively than standard drugs like rivastigmine.
  • BChE Inhibition : Some derivatives have demonstrated even stronger inhibition compared to rivastigmine and galanthamine.

Table 1: Inhibitory Activity of Related Compounds

Compound NameIC50 (μmol/L)Target Enzyme
This compoundTBDAChE
Rivastigmine3.0AChE
Galanthamine2.5BChE
Compound 3g1.66AChE

Structure-Activity Relationship (SAR)

The dual ethoxyphenyl substitution in this compound enhances its lipophilicity and biological activity compared to other derivatives. The structure-activity relationship studies indicate that variations in the substituents significantly affect the inhibitory potency against cholinergic enzymes.

Case Studies

Recent studies have highlighted the effectiveness of imidazolidine derivatives in various models:

  • In Vitro Studies : Research demonstrated that compounds derived from imidazolidines exhibit high selectivity for AChE over other metalloenzymes.
  • In Silico Screening : Computational studies have identified this compound as a potential lead compound for further drug development targeting cholinergic pathways.

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